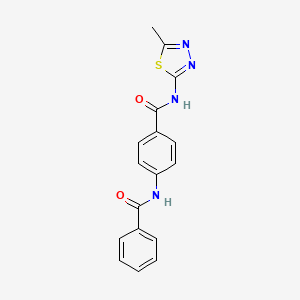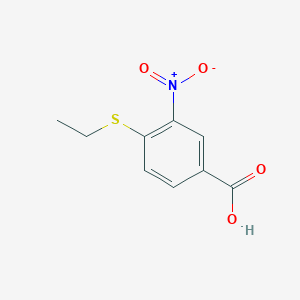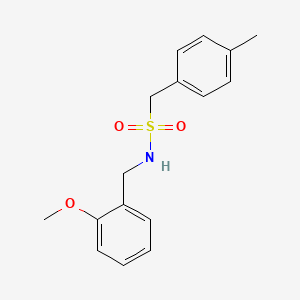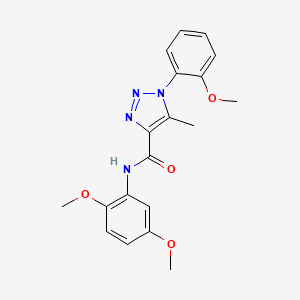
4-(benzoylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds, particularly those containing the thiadiazole and benzamide moieties, involves innovative approaches such as microwave-assisted, solvent-free methods under microwave irradiation, facilitating the creation of novel compounds with potential biological activities. These processes are characterized by the use of infrared (IR), nuclear magnetic resonance (NMR), and mass spectral studies for structural confirmation (Tiwari et al., 2017).
Molecular Structure Analysis
Research involving the molecular structure of compounds related to 4-(benzoylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide highlights the significance of fluorescence studies, which reveal dual fluorescence effects and the influence of molecular aggregation on these effects. These studies are supported by density functional theory-based (DFT) molecular modelling, providing insights into the microscopic origins of observed phenomena (Matwijczuk et al., 2018).
Chemical Reactions and Properties
The chemical reactivity and properties of thiadiazole derivatives are explored through various synthesis methods, including the reaction of thioureas with benzoyl chloride and the oxidative dimerization of thioamides. These methods lead to the formation of thiadiazoles with potential for biological activity, dye creation, and use in nanomaterials and energy accumulators (Pavlova et al., 2022).
Physical Properties Analysis
The study of physical properties such as fluorescence in thiadiazole derivatives reveals complex behaviors influenced by molecular organization, aggregation phenomena, and interactions with other molecules, such as lipids in liposome systems. These findings are crucial for understanding the biological relevance and potential applications of these compounds (Kluczyk et al., 2016).
Chemical Properties Analysis
Explorations into the chemical properties of thiadiazole derivatives, such as their anticancer activities and interactions with biological molecules, underscore the therapeutic potential of these compounds. The synthesis of novel derivatives aims to enhance their biological efficacy, with some showing promising results against various cancer cell lines (Ravinaik et al., 2021).
Wissenschaftliche Forschungsanwendungen
Biological Activities and Medicinal Chemistry Applications
Studies on structurally similar compounds, such as benzothiazoles and thiadiazoles, reveal a spectrum of biological activities that hint at potential applications of the compound . For instance, benzothiazoles are recognized for their antimicrobial, anticancer, anti-inflammatory, and antiviral properties. They serve as core structures in several bioactive molecules, highlighting their significance in drug discovery and development (Sumit, Arvind Kumar, & A. Mishra, 2020). Similarly, derivatives of thiadiazole, a core component of the compound , have been extensively studied for their diverse pharmacological activities, including antimicrobial and anticancer effects (M. Yusuf & P. Jain, 2014).
Chemical Synthesis and Green Chemistry
In the realm of chemical synthesis and green chemistry, compounds related to 4-(benzoylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide have been explored for their efficient synthesis methods and environmental friendliness. The development of practical synthesis routes for related compounds emphasizes the importance of sustainable chemistry practices. For instance, the synthesis of 5,5′-Methylene-bis(benzotriazole), a compound with different but structurally relevant features, showcases advancements in creating environmentally benign and practical synthetic methods (Haining Gu et al., 2009).
Supramolecular Chemistry and Material Science
The structural features of benzoylamino and thiadiazolyl groups, similar to those found in benzothiazole derivatives, have been utilized in supramolecular chemistry and material science. These compounds form the basis for developing supramolecular structures with specific functionalities, including nanotechnology applications and polymer processing. The versatile nature of these structural moieties allows for the creation of complex materials with desirable properties for various applications, from electronic devices to biomedical engineering (S. Cantekin, T. D. de Greef, & A. Palmans, 2012).
Eigenschaften
IUPAC Name |
4-benzamido-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2S/c1-11-20-21-17(24-11)19-16(23)13-7-9-14(10-8-13)18-15(22)12-5-3-2-4-6-12/h2-10H,1H3,(H,18,22)(H,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKYPBFICYWCFSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(5-methyl-1H-1,2,3-triazol-1-yl)-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]benzamide](/img/structure/B4578427.png)
![6-{4-[2-chloro-5-(trifluoromethyl)phenyl]-5-mercapto-4H-1,2,4-triazol-3-yl}-3(2H)-pyridazinone](/img/structure/B4578428.png)
![2-{2-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4578432.png)
![2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl diethyldithiocarbamate](/img/structure/B4578440.png)
![N-(3,4-dimethoxyphenyl)-N'-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]urea](/img/structure/B4578444.png)

![5-(4-fluorophenyl)-2-[4-(methylthio)phenyl]-4-phenyl-1H-imidazole](/img/structure/B4578463.png)
![N-(4-chlorophenyl)-N'-[4-(pentyloxy)phenyl]urea](/img/structure/B4578471.png)
![7-[(pentafluorobenzyl)oxy]-3-(2-quinolinyl)-2H-chromen-2-one](/img/structure/B4578477.png)


![N~1~-{4-[(diethylamino)sulfonyl]phenyl}-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4578512.png)
![methyl {3-(4-ethoxyphenyl)-5-[3-(2-furyl)-2-propen-1-ylidene]-4-oxo-2-thioxo-1-imidazolidinyl}acetate](/img/structure/B4578518.png)
![2-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]propanamide](/img/structure/B4578524.png)